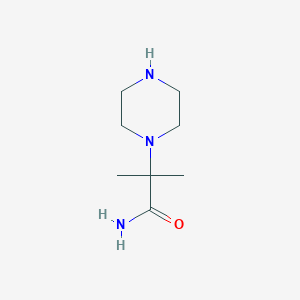

2-Methyl-2-(piperazin-1-yl)propanamide

Overview

Description

“2-Methyl-2-(piperazin-1-yl)propanamide” is a compound with the CAS Number: 1354961-49-1 . It is also known as an orally active prodrug . The compound is available in powder form .

Molecular Structure Analysis

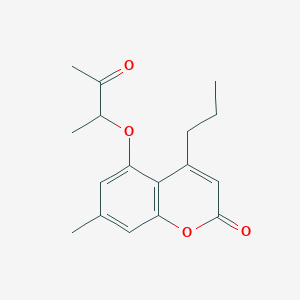

The molecular structure of “2-Methyl-2-(piperazin-1-yl)propanamide” can be represented by the InChI code: 1S/C8H17N3O.ClH/c1-8(2,7(9)12)11-5-3-10-4-6-11;/h10H,3-6H2,1-2H3,(H2,9,12);1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.7 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications

Antiallergic Activity

A series of compounds including N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides, which are structurally related to 2-Methyl-2-(piperazin-1-yl)propanamide, were synthesized and evaluated for their antiallergic activity. These compounds were tested in vivo using the passive cutaneous anaphylaxis test, showing potential antiallergic effects (Courant et al., 1993).

Antinociceptive Activity

Research into derivatives of 2-Methyl-2-(piperazin-1-yl)propanamide has included the synthesis of compounds like 1-[3-(5-chloro-2(3H)-benzothiazolon-3-yl)-propanoyl]-4-(4-chlorophenyl)piperazine, demonstrating significant antinociceptive effects in various tests, indicating potential for pain management (Önkol et al., 2004).

Medicinal Chemistry and Docking Studies

In medicinal chemistry, piperazine-1-yl-1H-indazole derivatives, including those similar to 2-Methyl-2-(piperazin-1-yl)propanamide, have been synthesized and characterized. Docking studies for these compounds provide insights into their potential medicinal applications (Balaraju et al., 2019).

Antidepressant and Antianxiety Activities

Novel series of compounds structurally related to 2-Methyl-2-(piperazin-1-yl)propanamide were synthesized and evaluated for antidepressant and antianxiety activities. Some of these compounds showed promising results in behavioral tests, suggesting potential applications in mental health treatments (Kumar et al., 2017).

Anti-ischemic Activity

Studies on cinnamide derivatives, similar in structure to 2-Methyl-2-(piperazin-1-yl)propanamide, have shown potential anti-ischemic activities. These compounds have been evaluated for their effectiveness against neurotoxicity and cerebral infarction, indicating their potential use in treating ischemic conditions (Zhong et al., 2018).

Luminescent Properties and Photo-Induced Electron Transfer

Research into novel piperazine substituted naphthalimide model compounds, which are structurally related to 2-Methyl-2-(piperazin-1-yl)propanamide, has revealed their luminescent properties and potential use in the study of photo-induced electron transfer processes. These findings could have implications in materials science and photonics (Gan et al., 2003).

In Vitro Antiproliferative Activity

Compounds similar to 2-Methyl-2-(piperazin-1-yl)propanamide have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Certain derivatives showed potential as anticancer agents, warranting further research in this area (Mallesha et al., 2012).

Mechanism of Action

“2-Methyl-2-(piperazin-1-yl)propanamide” inhibits histidine decarboxylase and fatty acid synthase, thereby blocking the synthesis of histamine and arachidonic acid . It has also been shown to block mitochondrial membrane potential and cytosolic Ca2+, which are important for maintaining cell homeostasis .

properties

IUPAC Name |

2-methyl-2-piperazin-1-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-8(2,7(9)12)11-5-3-10-4-6-11/h10H,3-6H2,1-2H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQCDRALXOGZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(piperazin-1-yl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B3022945.png)

![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B3022956.png)

![methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B3022957.png)

![[4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid](/img/structure/B3022959.png)

![5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B3022960.png)

![4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B3022966.png)